

# comparing diiron nonacarbonyl and triiron dodecacarbonyl

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A Comparative Guide to Diiron Nonacarbonyl and Triiron Dodecacarbonyl for Researchers

**Diiron nonacarbonyl**, Fe<sub>2</sub>(CO)<sub>9</sub>, and triiron dodecacarbonyl, Fe<sub>3</sub>(CO)<sub>12</sub>, are two fundamental organoiron compounds that serve as important precursors and reagents in organometallic and organic synthesis. While both are polynuclear iron carbonyls and sources of zero-valent iron, they exhibit significant differences in their structure, reactivity, and applications. This guide provides an objective comparison based on experimental data to assist researchers in selecting the appropriate reagent for their specific needs.

## **Physical and Structural Properties**

**Diiron nonacarbonyl** is a micaceous, orange solid, while triiron dodecacarbonyl presents as dark green crystals.[1][2] A key distinction lies in their solubility; Fe<sub>2</sub>(CO)<sub>9</sub> is virtually insoluble in all common organic solvents, which presents a major challenge in its application.[3][4] In contrast, Fe<sub>3</sub>(CO)<sub>12</sub> is soluble in nonpolar organic solvents, forming intensely green solutions. [1][5] This difference in solubility significantly impacts their handling and reaction conditions.

The solid-state structures of these compounds are also distinct. **Diiron nonacarbonyl** consists of two iron centers linked by three bridging carbonyl ligands, with each iron atom also bonded to three terminal carbonyls.[2][6] Theoretical analyses suggest the absence of a direct Fe-Fe bond.[2] Triiron dodecacarbonyl features a triangle of iron atoms, with ten terminal and two bridging CO ligands in the solid state, resulting in C<sub>2v</sub> symmetry.[1][5]

Table 1: Comparison of Physical and Structural Properties



Property	Diiron Nonacarbonyl (Fe₂(CO)∍)	Triiron Dodecacarbonyl (Fe₃(CO)12)	
Formula	Fe <sub>2</sub> C <sub>9</sub> O <sub>9</sub> [2]	Fe <sub>3</sub> (CO) <sub>12</sub> [1]	
Molar Mass	363.78 g/mol [2]	503.66 g/mol [1]	
Appearance	Micaceous orange solid/crystals[2][6]	Dark green to black crystals[1]	
Melting Point	Decomposes at ~100 °C (373 K) without melting[6]	Decomposes at 140-165 °C[7]	
Solubility	Virtually insoluble in all common solvents[2][3]	Soluble in nonpolar organic solvents (e.g., THF, Benzene) [1][5]	
Structure (Solid State)	Two Fe(CO)₃ centers with three bridging CO ligands[2]	Trinuclear iron cluster with a triangular arrangement of Fe atoms[1][7]	
Point Group	D₃h (idealized)[6][8]	C <sub>2v</sub> [1][7]	
Fe-Fe Bond Length	~2.46 Å[6]	-	
Handling	Air- and moisture-sensitive solid[6]	Air-sensitive solid, stored cold under inert atmosphere[1]	

# **Molecular Structure Diagrams**

Caption: Structure of **Diiron Nonacarbonyl** (Fe<sub>2</sub>(CO)<sub>9</sub>).

Caption: Structure of Triiron Dodecacarbonyl (Fe $_3(CO)_{12}$ ).

# Spectroscopic Characterization: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for distinguishing between terminal and bridging carbonyl ligands. Terminal CO groups typically exhibit stretching frequencies in the range of



1850-2125 cm<sup>-1</sup>, whereas bridging carbonyls absorb at lower frequencies, between 1700-1850 cm<sup>-1</sup>.[9]

Table 2: Characteristic Infrared ν(CO) Stretching Frequencies

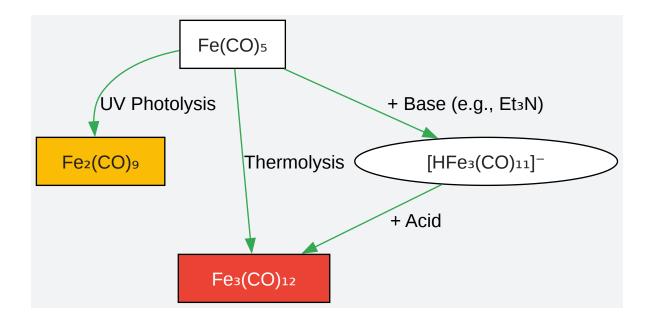
Compound	Terminal ν(CO) (cm <sup>-1</sup> )	Bridging ν(CO) (cm <sup>-1</sup> )	Reference
Diiron Nonacarbonyl (Fe <sub>2</sub> (CO) <sub>9</sub> )	2080, 2020	1830	[10]
Triiron Dodecacarbonyl (Fe <sub>3</sub> (CO) <sub>12</sub> )	2043, 2020	1833	[11]

# **Synthesis**

The synthetic routes to these two iron carbonyls start from the same precursor, iron pentacarbonyl ( $Fe(CO)_5$ ), but employ different reaction conditions.

- **Diiron Nonacarbonyl** (Fe<sub>2</sub>(CO)<sub>9</sub>): Synthesized by the ultraviolet (UV) photolysis of Fe(CO)<sub>5</sub>, typically in a solvent like acetic acid or benzene.[2][6]
- Triiron Dodecacarbonyl (Fe₃(CO)₁₂): Can be obtained by the thermolysis of Fe(CO)₅.[1][9] A more common and efficient laboratory synthesis involves the reaction of Fe(CO)₅ with a base (like triethylamine), followed by oxidation of the resulting hydrido cluster with acid.[1][5]





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Caption: Synthetic pathways to iron carbonyl clusters.

# **Reactivity and Applications**

Both compounds are more reactive sources of Fe(0) than Fe(CO)<sub>5</sub>.[1][2]

## **Diiron Nonacarbonyl** (Fe<sub>2</sub>(CO)<sub>9</sub>):

- Its poor solubility means that reactions are often performed as a slurry in solvents like benzene or THF.[3]
- In THF, it is believed to dissolve by reacting to form Fe(CO)<sub>5</sub> and a reactive Fe(CO)<sub>4</sub>(THF)
  complex.[2][3]
- It is a versatile precursor for synthesizing a wide range of iron complexes, including those of the type Fe(CO)<sub>4</sub>L and Fe(CO)<sub>3</sub>(diene).[2]
- A key application is as a source of the Fe(CO)₃ fragment, for example in the Noyori [3+2] cycloaddition for the synthesis of cyclopentadienones.[2]
- It is used in the synthesis of iron-based nanoparticles.[12] Due to its non-volatile nature, it is often considered a safer alternative to Fe(CO)<sub>5</sub>.[12]



## Triiron Dodecacarbonyl (Fe<sub>3</sub>(CO)<sub>12</sub>):

- Its solubility in organic solvents allows for homogeneous reaction conditions.
- It serves as a catalyst or catalyst precursor for various organic transformations, including the isomerization of olefins.
- It is widely used in the synthesis of other iron complexes through ligand substitution reactions. For instance, it reacts with thiols and disulfides to give thiolate-bridged complexes, which are studied as models for hydrogenase enzymes.[1][7]
- Like Fe<sub>2</sub>(CO)<sub>9</sub>, it is a valuable precursor for the synthesis of iron and iron oxide nanoparticles via thermal decomposition.[7]

## **Experimental Protocols**

# Protocol 1: Synthesis of (Benzylideneacetone)iron Tricarbonyl using Diiron Nonacarbonyl

This protocol demonstrates a typical application of  $Fe_2(CO)_9$  to transfer an  $Fe(CO)_3$  unit to an organic substrate.[3]

#### Materials:

- Diiron nonacarbonyl (Fe<sub>2</sub>(CO)<sub>9</sub>)
- Benzylideneacetone
- Anhydrous solvent (e.g., benzene or THF)
- Inert gas supply (Nitrogen or Argon)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

### Procedure:

 Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.



- Charging Reagents: To the flask, add diiron nonacarbonyl and benzylideneacetone.
- Solvent Addition: Add the anhydrous solvent via cannula or syringe.
  - Using Benzene: The reaction will be a heterogeneous slurry. Gentle heating (e.g., to 40-50
     °C) is typically required to drive the reaction.[3]
  - Using THF: The diiron nonacarbonyl will slowly dissolve as it reacts. The reaction may proceed at room temperature, although gentle warming can accelerate it.[3]
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by monitoring the disappearance of the CO stretching bands of Fe<sub>2</sub>(CO)<sub>9</sub> via IR spectroscopy.[3]
- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove insoluble iron-containing byproducts.
- Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

## **Protocol 2: Characterization by Infrared Spectroscopy**

## Sample Preparation:

- For Fe<sub>2</sub>(CO)<sub>9</sub> (insoluble): Prepare a solid-state sample, typically as a KBr pellet or a Nujol mull.
- For Fe<sub>3</sub>(CO)<sub>12</sub> (soluble): Dissolve a small amount of the compound in a suitable IR-transparent nonpolar solvent (e.g., hexane, cyclohexane) in a solution cell.

#### **Data Acquisition:**

- Obtain a background spectrum of the pure solvent (for solutions) or the KBr pellet/Nujol (for solids).
- Acquire the spectrum of the sample.
- Process the spectrum by subtracting the background.



Identify the characteristic ν(CO) bands in the 1700-2100 cm<sup>-1</sup> region to confirm the presence
of terminal and bridging carbonyl ligands.

## **Safety Considerations**

Both **diiron nonacarbonyl** and triiron dodecacarbonyl are hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are sources of highly toxic carbon monoxide gas.[1][5] Solid samples and reaction residues can be pyrophoric, especially when finely divided, and may ignite organic solvents.[1][5]

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